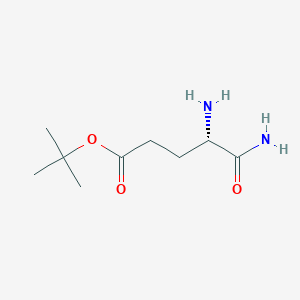

H-Glu(OtBu)-NH2

Description

H-Glu(OtBu)-NH2 (CAS: 108607-02-9), chemically designated as (S)-4,5-diamino-5-oxopentanoic acid tert-butyl ester hydrochloride, is a protected derivative of L-glutamine. Its molecular formula is C₉H₁₉ClN₂O₃ with a molecular weight of 238.71 g/mol . The compound features a tert-butyl (OtBu) ester group on the γ-carboxylic acid side chain and an amide (NH₂) group at the α-position. This dual functionalization enhances stability during peptide synthesis, particularly under acidic conditions, while maintaining reactivity for subsequent coupling steps .

Properties

IUPAC Name |

tert-butyl (4S)-4,5-diamino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-7(12)5-4-6(10)8(11)13/h6H,4-5,10H2,1-3H3,(H2,11,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWIPGSUTYVUBF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Monomer Activation : Bz-Glu-NCA (5.0 g, 19.0 mmol) is dissolved in anhydrous dimethylformamide (DMF; 10 mL) at 40°C.

-

Initiator Addition : H-Glu(OtBu)-OtBu·HCl (0.243 g, 0.82 mmol) in DMF is introduced to achieve a target degree of polymerization () of 23.

-

Polymerization : The reaction proceeds for 7 days under inert conditions.

-

Workup : Triethylamine (TEA; 0.1 mL) neutralizes residual HCl, followed by precipitation in methanol and vacuum drying.

Key Considerations

-

Solvent Choice : DMF ensures solubility of both NCA and initiator.

-

Temperature Control : Elevated temperatures (40°C) accelerate NCA ring-opening while minimizing side reactions.

-

Stoichiometry : A 1:23 molar ratio of initiator to monomer balances chain growth and termination.

Multi-Step Synthesis via Transesterification/Addition and Copper Complexation

A patent by CN103232369A outlines a scalable route to this compound through intermediate copper complexes. Two substrate-dependent pathways are delineated:

Pathway A: Transesterification with Tert-Butyl Acetate

-

Esterification : L-Glutamic acid (Glu) reacts with tert-butyl acetate (5–20 eq) under perchloric acid catalysis (1.2–2 eq) at 10–20°C for 24–48 hours.

-

Copper Complexation : Glu(OtBu)₂ (1–2 eq) is treated with CuSO₄, Cu(NO₃)₂, or CuCl₂ (1 eq) at 30–60°C for 12–16 hours, forming Cu[Glu(OtBu)]ₓ.

-

Decoppering : Na₂EDTA or tetramethylethylenediamine removes copper ions, yielding Glu(OtBu).

-

Fmoc Protection : Glu(OtBu) is reacted with Fmoc-OSu at pH 8–9 to afford Fmoc-Glu(OtBu).

Pathway B: Isobutylene Addition

Comparative Reaction Conditions

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Catalyst | HClO₄ | p-Toluenesulfonic Acid |

| Temperature | 10–20°C | -10–5°C |

| Time | 24–48 h | 48–72 h |

| Yield (Glu(OtBu)₂) | 85–90% | 78–83% |

NCA Synthesis and Deprotection

The Royal Society of Chemistry details γ-tert-butyl-L-glutamate N-carboxyanhydride (tBu-L-Glu NCA) synthesis as a precursor to this compound:

-

NCA Formation : L-glutamic acid 5-tert-butyl ester (5.00 g, 24.60 mmol) reacts with triphosgene (2.92 g, 9.84 mmol) in tetrahydrofuran (THF) at 50°C for 2 hours.

-

Precipitation : Petroleum ether induces crystallization, yielding tBu-L-Glu NCA as a white solid.

-

Deprotection : Trifluoroacetic acid (TFA) cleaves the tert-butyl group, followed by neutralization with NaOH to isolate H-Glu-NH2.

Critical Parameters

-

Monomer Purity : Anhydrous THF and α-pinene (scavenger) prevent side reactions.

-

Scaling Challenges : Triphosgene’s toxicity necessitates stringent safety protocols.

Solid-Phase Peptide Synthesis (SPPS)

Merck Millipore reports this compound integration into peptide chains via Sieber amide resin:

Advantages

-

Orthogonal Protection : tert-butyl and Fmoc groups enable sequential deprotection.

-

Yield Optimization : Multi-cycle dissolution-precipitation enhances purity (>95%).

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl ester group in H-Glu(OtBu)-NH2 is selectively cleaved under acidic conditions to regenerate the free carboxylic acid. Common methods include:

-

Trifluoroacetic Acid (TFA) : Treatment with TFA in dichloromethane (CH₂Cl₂) at room temperature for 30 minutes quantitatively removes the OtBu group .

-

Hydrogen Chloride (HCl) : Deprotection using HCl in dioxane is also effective, particularly in solid-phase synthesis workflows .

Coupling Reactions

The free amine group (-NH₂) participates in amide bond formation with carboxylates, facilitated by coupling agents:

-

EDC·HCl with iPr₂NEt : A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and N,N-diisopropylethylamine (iPr₂NEt) in ethyl acetate (EtOAc) enables efficient coupling to carboxylic acids (e.g., Z-Glu(OtBu)-OH) at room temperature .

-

DCC/NMM : Dicyclohexylcarbodiimide (DCC) with N-methylmorpholine (NMM) in anhydrous solvents is another standard approach for peptide elongation .

Polymerization Reactions

This compound·HCl serves as an initiator for ring-opening polymerization (ROP) of γ-L-glutamic acid N-carboxyanhydride (NCA) monomers:

-

Bz-Glu-NCA Polymerization : In dry dimethylformamide (DMF) at 40°C, this compound·HCl initiates the polymerization of benzyl-protected glutamic acid NCA, yielding poly(γ-L-glutamic acid benzyl ester) (PBG) with controlled chain lengths .

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Solvent | Temperature | Time |

|---|---|---|---|---|

| Deprotection | TFA/CH₂Cl₂ (2:1 v/v) | CH₂Cl₂ | RT | 30 min |

| Coupling | EDC·HCl, iPr₂NEt | EtOAc | RT | 12–24 hr |

| Polymerization | This compound·HCl, Bz-Glu-NCA | DMF | 40°C | 7 days |

Deprotection Products

-

Free Carboxylic Acid : Post-deprotection yields H-Glu-NH2, enabling further peptide chain elongation or conjugation .

-

Hydrochloride Salts : Stable intermediates for storage or subsequent reactions .

Coupling Products

-

Amide-Linked Derivatives : Example: Z-Glu(OtBu)-NH-Dodecyl, a lipophilic peptide analog synthesized via EDC-mediated coupling .

Polymerization Products

-

Poly(γ-L-glutamic acid) Derivatives : PBG chains serve as dendritic graft peptides for drug delivery systems .

Mechanistic Insights

-

Deprotection : Acidic cleavage of the tert-butyl ester proceeds via protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂ .

-

Coupling : EDC·HCl activates the carboxylate to an O-acylisourea intermediate, which reacts with the amine nucleophile to form the amide bond .

-

Polymerization : Nucleophilic attack by the amine of this compound·HCl on the NCA monomer initiates chain growth, propagating via a living polymerization mechanism .

Scientific Research Applications

Overview : H-Glu(OtBu)-NH2 plays a significant role in the pharmaceutical industry, particularly in the development of peptide-based drugs and antibody-drug conjugates (ADCs).

Key Applications :

- Antibody-Drug Conjugates (ADCs) : Acts as a non-cleavable linker that attaches cytotoxic agents to antibodies, enhancing targeted drug delivery to cancer cells.

- Proteolysis Targeting Chimeras (PROTACs) : Used in the synthesis of PROTACs which promote targeted degradation of specific proteins.

| Application | Details |

|---|---|

| ADCs | Facilitates targeted delivery of drugs, minimizing off-target effects. |

| PROTACs | Enables selective degradation of proteins involved in disease pathways. |

Biochemical Research

Overview : In biochemical research, this compound is utilized for studying protein interactions and enzyme functions.

Key Applications :

- Enzyme Inhibition Studies : Used to design inhibitors that can modulate enzyme activity.

- Protein Structure Analysis : Serves as a building block for synthesizing peptides that mimic natural proteins for structural studies.

| Application | Details |

|---|---|

| Enzyme Inhibition | Helps in developing specific inhibitors for therapeutic targets. |

| Protein Studies | Assists in understanding protein folding and interactions through synthetic analogs. |

Industrial Applications

This compound is also employed in various industrial settings, particularly in the synthesis of bioactive molecules and polymer chemistry.

Key Applications :

- Polymer Synthesis : Used as a functional monomer in the production of polymers with specific properties.

- Chemical Manufacturing : Acts as a reagent in various chemical reactions to produce high-value compounds.

| Application | Details |

|---|---|

| Polymer Chemistry | Functions as a building block for synthesizing functionalized polymers. |

| Chemical Reagent | Utilized in diverse chemical reactions within industrial processes. |

Case Studies

- Synthesis of Liraglutide

-

Development of ADCs

- A study highlighted how this compound was pivotal in creating non-cleavable linkers for ADCs, facilitating targeted therapy while reducing systemic toxicity .

- Peptide Catalysis

Mechanism of Action

H-Glu(OtBu)-NH2 exerts its effects by acting as a linker in bioactive molecules. In antibody-drug conjugates, it links the antibody to the drug, ensuring the drug is delivered specifically to the target cells. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to the protein’s ubiquitination and subsequent degradation .

Comparison with Similar Compounds

Key Properties :

- Solubility: Slightly soluble in DMSO, methanol (with sonication), and water .

- Storage : Requires storage at 2–8°C under inert atmosphere due to hygroscopicity .

- Applications : Used in solid-phase peptide synthesis (SPPS), neurobehavioral studies, and as a precursor for bioactive molecules .

Comparison with Structurally Similar Compounds

H-Asp(OtBu)-NH₂·HCl (CAS: 92786-68-0)

H-Glu(OtBu)-OtBu·HCl (Di-tert-butyl ester of glutamic acid)

- Structure : Both α- and γ-carboxylic acids are protected as tert-butyl esters.

- Molecular Formula: C₁₃H₂₆ClNO₄; MW: 295.80 g/mol .

- Key Differences: Lipophilicity: Dual OtBu groups increase hydrophobicity, making it more suitable for organic-phase reactions. Deprotection: Requires stronger acids (e.g., trifluoroacetic acid) for full deprotection, unlike the mono-ester H-Glu(OtBu)-NH2 .

H-Abu-NH₂·HCl (CAS: 7682-20-4)

- Structure: Simplified aminobutyric acid (Abu) derivative lacking a carboxylic acid side chain.

- Molecular Formula : C₄H₁₁ClN₂O; MW : 138.6 g/mol .

- Key Differences :

- Functionality : Absence of a protected carboxylic acid limits its utility in side-chain modifications.

- Applications : Primarily used in short peptide sequences or as a spacer molecule.

Comparative Data Table

Note: CAS 17193-29-2 refers to the non-hydrochloride form of this compound .

Biological Activity

H-Glu(OtBu)-NH2, also known as this compound·HCl, is a derivative of glutamic acid that has garnered attention in biochemical research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, biological effects, and relevant case studies.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 238.71 g/mol

- CAS Number : 108607-02-9

- Purity : Typically >98% .

Synthesis

The synthesis of this compound involves several steps, often utilizing solid-phase peptide synthesis (SPPS) techniques. The compound can be synthesized from Fmoc-protected glutamic acid derivatives through coupling reactions with various amino acids and protecting groups. A notable method involves the use of di-tert-butyl esters to protect the carboxyl groups during synthesis, which can later be deprotected to yield the active compound .

1. Toxicological Profile

This compound has been classified under various toxicological categories:

- Acute Toxicity :

- Oral: Category 4 (H302)

- Dermal: Category 4 (H312)

- Inhalation: Category 4 (H332)

- Skin Corrosion/Irritation : Category 2 (H315)

- Serious Eye Damage/Eye Irritation : Category 2 (H319) .

These classifications indicate that while the compound is not highly toxic, it requires caution in handling, particularly concerning skin and eye contact.

2. Biological Effects

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Some studies suggest that derivatives of glutamic acid can act as antioxidants, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Glutamate derivatives are known to play roles in neurotransmission and may have neuroprotective properties, which are beneficial in conditions like neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to controls, suggesting that this compound may enhance cell viability under stress conditions.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 |

| This compound | 75 |

This data indicates a protective effect against oxidative damage .

Case Study 2: Antioxidant Activity

Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed a dose-dependent scavenging effect on DPPH radicals.

| Concentration (μM) | % Scavenging Effect |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 80 |

These findings highlight the potential use of this compound as an antioxidant agent .

Q & A

What is the role of H-Glu(OtBu)-NH2 in peptide synthesis, and how can coupling reaction efficiency be optimized?

Level: Basic

this compound is a protected glutamine derivative widely used in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. The tert-butyl (OtBu) group protects the γ-carboxylic acid, while the amide (-NH2) ensures compatibility with standard Fmoc/t-Bu strategies. To optimize coupling efficiency:

- Solvent Selection : Use polar aprotic solvents like DMF or THF to enhance solubility and reagent accessibility .

- Activation Reagents : Employ HATU or DIC/Oxyma for improved coupling kinetics, reducing racemization risks .

- Temperature Control : Perform reactions at 0–4°C to minimize side reactions while maintaining reaction rates .

How can NMR and HPLC be used to validate the purity and stereochemical integrity of this compound?

Level: Basic

- NMR Analysis :

- HPLC : Use reverse-phase C18 columns with UV detection (220 nm). A single peak at >95% area indicates high purity. Gradient elution (5–95% acetonitrile in water with 0.1% TFA) is recommended .

How should researchers troubleshoot low yields or side products when incorporating this compound into peptide sequences?

Level: Advanced

- Identify Side Reactions : Common issues include incomplete deprotection (e.g., residual OtBu) or racemization. Use MALDI-TOF MS to detect truncated sequences or mass discrepancies .

- Optimize Deprotection : For OtBu removal, ensure sufficient TFA exposure (16–24 hours) and scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions .

- Assess Stability : Store the compound under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or degradation, which can introduce impurities .

What experimental strategies minimize racemization risks during this compound activation in peptide synthesis?

Level: Advanced

- Low-Temperature Activation : Conduct coupling reactions at 0°C to slow racemization kinetics .

- Chiral Purity Monitoring : Use chiral HPLC with a cellulose-based column to detect enantiomeric excess. Compare retention times against a pure L-configuration standard .

- Activation Reagent Choice : Avoid carbodiimides like DCC, which can promote racemization. Opt for phosphonium-based reagents (e.g., PyBOP) for better stereochemical control .

How can researchers design comparative studies to evaluate this compound reactivity against other glutamine derivatives in peptide elongation?

Level: Advanced

- Controlled Variables : Compare coupling efficiency (yield), racemization extent (via chiral HPLC), and side-product profiles under identical conditions (solvent, temperature, activation reagent) .

- Kinetic Analysis : Perform time-resolved monitoring of coupling reactions using in-situ FTIR to track carbamate or active ester intermediate formation .

- Computational Modeling : Use DFT calculations to predict activation energies for different derivatives, guiding experimental prioritization .

How does the solubility profile of this compound influence its application in aqueous vs. organic reaction systems?

Level: Basic

this compound exhibits limited solubility in water but dissolves well in DMSO, DCM, and THF. For aqueous systems:

- Co-Solvents : Use DMSO/water mixtures (≤20% DMSO) to enhance solubility without compromising stability .

- pH Adjustment : In mildly acidic conditions (pH 4–5), the compound remains stable, enabling use in buffered peptide ligation reactions .

What analytical methods are critical for detecting and quantifying this compound degradation products during long-term storage?

Level: Advanced

- LC-MS/MS : Monitor for hydrolyzed products (e.g., free glutamine) using a Q-TOF mass spectrometer in positive ion mode .

- Karl Fischer Titration : Quantify moisture content in stored samples, as hydrolysis correlates with humidity exposure .

- Stability Studies : Accelerate degradation under elevated temperature (40°C) and 75% relative humidity to model long-term storage risks .

How can researchers reconcile conflicting data on this compound reactivity reported in different synthetic protocols?

Level: Advanced

- Meta-Analysis : Systematically compare reaction parameters (e.g., equivalents of activation reagent, solvent polarity) across studies to identify critical variables .

- Reproducibility Testing : Replicate key experiments using standardized conditions (e.g., 2 eq HATU, 0°C in DMF) to isolate protocol-specific discrepancies .

- Cross-Validation : Validate results with orthogonal techniques (e.g., compare NMR yield vs. HPLC purity) to confirm consistency .

What safety precautions are essential when handling this compound in laboratory settings?

Level: Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles .

- Spill Management : Collect spills using absorbent pads and dispose of as hazardous organic waste .

How can computational tools predict the compatibility of this compound with novel non-standard amino acids in hybrid peptide systems?

Level: Advanced

- Molecular Dynamics (MD) Simulations : Model steric and electronic interactions between this compound and non-standard residues (e.g., D-amino acids) to predict coupling feasibility .

- Docking Studies : Assess hydrogen-bonding compatibility and torsional strain in proposed peptide backbones using software like Rosetta .

- Machine Learning : Train models on existing peptide synthesis datasets to forecast reaction outcomes for hybrid systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.